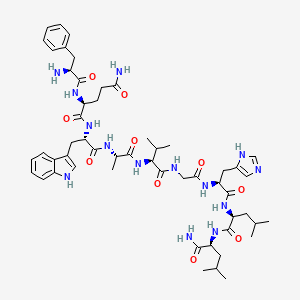

(D)Phe-Gln-Trp-Ala-Val-Gly-His-Leu-Leu-NH2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(D)Phé-Gln-Trp-Ala-Val-Gly-His-Leu-Leu-NH2 est un peptide synthétique connu pour son rôle d'antagoniste du récepteur du peptide libérateur de gastrine.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de (D)Phé-Gln-Trp-Ala-Val-Gly-His-Leu-Leu-NH2 implique généralement la synthèse peptidique en phase solide (SPPS). Cette méthode permet l'ajout séquentiel d'acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Le processus comprend :

Réactions de couplage : Chaque acide aminé est activé à l'aide de réactifs tels que le N,N'-diisopropylcarbodiimide (DIC) et l'hydroxybenzotriazole (HOBt) pour former des liaisons peptidiques.

Étapes de déprotection : Les groupes protecteurs sur les acides aminés sont éliminés à l'aide d'acide trifluoroacétique (TFA) pour exposer les sites réactifs pour un couplage ultérieur.

Méthodes de production industrielle : Pour la production à grande échelle, des synthétiseurs peptidiques automatisés sont utilisés pour améliorer l'efficacité et la reproductibilité. Le peptide synthétisé est ensuite purifié par chromatographie liquide haute performance (HPLC) et caractérisé par spectrométrie de masse et spectroscopie de résonance magnétique nucléaire (RMN) .

Types de réactions :

Oxydation : Le peptide peut subir une oxydation, en particulier au niveau des résidus tryptophane et méthionine.

Réduction : Les réactions de réduction peuvent être utilisées pour modifier les liaisons disulfure dans le peptide.

Substitution : Les résidus d'acides aminés peuvent être substitués pour créer des analogues avec des propriétés différentes.

Réactifs et conditions courantes :

Oxydation : Peroxyde d'hydrogène ou acide performique.

Réduction : Dithiothréitol (DTT) ou tris(2-carboxyethyl)phosphine (TCEP).

Substitution : Mutagenèse dirigée ou synthèse chimique.

Produits principaux :

Oxydation : Variantes de peptides oxydés.

Réduction : Formes de peptides réduits.

Substitution : Analogues peptidiques avec des séquences d'acides aminés modifiées.

4. Applications de la recherche scientifique

(D)Phé-Gln-Trp-Ala-Val-Gly-His-Leu-Leu-NH2 a plusieurs applications dans la recherche scientifique :

Thérapie anticancéreuse : Utilisé en thérapie ciblée pour les cancers surexprimant les récepteurs du peptide libérateur de gastrine, tels que le cancer de la prostate.

Administration de médicaments : Conjugué à des molécules de médicaments pour améliorer l'administration ciblée aux cellules cancéreuses.

5. Mécanisme d'action

Le composé exerce ses effets en se liant aux récepteurs du peptide libérateur de gastrine (GRPR) à la surface des cellules cancéreuses. Cette liaison inhibe l'activité du récepteur, qui est impliquée dans les voies de prolifération et de survie cellulaires. En bloquant le GRPR, le peptide peut réduire la croissance tumorale et améliorer l'efficacité d'autres agents thérapeutiques .

Composés similaires :

Bombésine : Un peptide naturel avec une affinité de récepteur similaire mais agissant comme un agoniste plutôt qu'un antagoniste.

RM1 : Un dérivé auquel un groupe DOTA-Gly-benzoyle a été ajouté pour des applications d'imagerie.

RM2 : Un autre dérivé avec une affinité plus élevée pour le GRPR, utilisé en imagerie TEP.

Unicité : (D)Phé-Gln-Trp-Ala-Val-Gly-His-Leu-Leu-NH2 est unique en raison de sa haute spécificité et de son activité antagoniste contre le GRPR, ce qui en fait un outil précieux dans les applications thérapeutiques et diagnostiques .

Applications De Recherche Scientifique

(D)Phe-Gln-Trp-Ala-Val-Gly-His-Leu-Leu-NH2 has several applications in scientific research:

Mécanisme D'action

The compound exerts its effects by binding to gastrin-releasing peptide receptors (GRPR) on the surface of cancer cells. This binding inhibits the receptor’s activity, which is involved in cell proliferation and survival pathways. By blocking GRPR, the peptide can reduce tumor growth and enhance the efficacy of other therapeutic agents .

Comparaison Avec Des Composés Similaires

Bombesin: A natural peptide with similar receptor affinity but acts as an agonist rather than an antagonist.

RM1: A derivative with a DOTA-Gly-benzoyl group added for imaging applications.

RM2: Another derivative with higher affinity for GRPR, used in PET imaging.

Uniqueness: (D)Phe-Gln-Trp-Ala-Val-Gly-His-Leu-Leu-NH2 is unique due to its high specificity and antagonistic activity against GRPR, making it a valuable tool in both therapeutic and diagnostic applications .

Propriétés

Formule moléculaire |

C53H76N14O10 |

|---|---|

Poids moléculaire |

1069.3 g/mol |

Nom IUPAC |

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]pentanediamide |

InChI |

InChI=1S/C53H76N14O10/c1-28(2)19-39(46(56)70)64-51(75)40(20-29(3)4)65-52(76)42(23-34-25-57-27-60-34)62-44(69)26-59-53(77)45(30(5)6)67-47(71)31(7)61-50(74)41(22-33-24-58-37-16-12-11-15-35(33)37)66-49(73)38(17-18-43(55)68)63-48(72)36(54)21-32-13-9-8-10-14-32/h8-16,24-25,27-31,36,38-42,45,58H,17-23,26,54H2,1-7H3,(H2,55,68)(H2,56,70)(H,57,60)(H,59,77)(H,61,74)(H,62,69)(H,63,72)(H,64,75)(H,65,76)(H,66,73)(H,67,71)/t31-,36-,38-,39-,40-,41-,42-,45-/m0/s1 |

Clé InChI |

HLAREJIMNCKKSS-CENAJWRVSA-N |

SMILES isomérique |

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC4=CC=CC=C4)N |

SMILES canonique |

CC(C)CC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCC(=O)N)NC(=O)C(CC4=CC=CC=C4)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(cis)-1,6-Diphenyl-3-aza-bicyclo[3.1.0]hexane](/img/structure/B10838405.png)